1-Benzofuran-3-carbonyl chloride

Catalog No.
S803209
CAS No.
111964-21-7
M.F
C9H5ClO2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzofuran-3-carbonyl chloride

CAS Number

111964-21-7

Product Name

1-Benzofuran-3-carbonyl chloride

IUPAC Name

1-benzofuran-3-carbonyl chloride

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

YUHWSRVMUQSCNL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl

Synthesis of Heterocyclic Compounds:

Benzo[b]furan-3-carbonyl chloride serves as a key precursor for the synthesis of diverse heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. These heterocycles possess various applications in medicinal chemistry, materials science, and other fields.

  • Furan derivatives: The inherent furan ring structure of the molecule allows for facile modification, leading to the synthesis of various furan derivatives. These derivatives exhibit diverse biological activities, making them valuable targets for drug discovery research [].

Preparation of Fine Chemicals and Pharmaceuticals:

The unique reactivity of the carbonyl chloride group enables the synthesis of various fine chemicals and pharmaceuticals. Here are some specific examples:

  • Esters and amides: The carbonyl chloride group can be readily converted into esters or amides through nucleophilic substitution reactions. These functional groups are crucial building blocks in numerous pharmaceuticals and fine chemicals.
  • Acid chlorides: The molecule can be further converted into other acid chlorides through reactions like the Rosenmund-von Braun reaction, expanding the range of available building blocks for organic synthesis [].

Research in Synthetic Methodology Development:

Benzo[b]furan-3-carbonyl chloride is often employed in the development of novel synthetic methodologies due to its unique reactivity and the diverse range of products it can yield. Researchers utilize it to explore new reaction pathways and develop efficient methods for synthesizing complex molecules [].

1-Benzofuran-3-carbonyl chloride is an organic compound with the molecular formula C9H5ClO2C_9H_5ClO_2. It features a benzofuran structure, which consists of a fused benzene and furan ring, with a carbonyl chloride functional group at the 3-position. This compound is characterized by its potential reactivity due to the presence of the carbonyl chloride, making it a valuable intermediate in organic synthesis. The compound is often utilized in the production of various derivatives and is significant in medicinal chemistry for its biological activities.

There is no current information available regarding a specific mechanism of action for Benzo[b]furan-3-carbonyl chloride in biological systems.

  • Corrosivity: The presence of the acid chloride group suggests it can be corrosive to skin and eyes [].
  • Reactivity: The molecule may react readily with water and other functional groups, posing potential hazards during handling and storage [].
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters, respectively.
  • Condensation Reactions: It can undergo condensation with various reagents to form more complex structures, including heterocycles.
  • Acylation Reactions: The compound can be used as an acylating agent in reactions with activated aromatic compounds, leading to the formation of acylated products.

These reactions showcase the versatility of 1-benzofuran-3-carbonyl chloride in synthetic organic chemistry.

1-Benzofuran-3-carbonyl chloride and its derivatives exhibit various biological activities. Compounds containing benzofuran moieties have been reported to possess:

  • Antimicrobial Properties: Certain derivatives show efficacy against bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Activity: Some studies suggest that benzofuran derivatives may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds derived from 1-benzofuran-3-carbonyl chloride have been investigated for their ability to reduce inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound highlight its importance in pharmaceutical research.

Several synthetic routes have been developed for the preparation of 1-benzofuran-3-carbonyl chloride:

  • One-Pot Reactions: A common method involves one-pot reactions using acyl chlorides and o-iodophenols in the presence of a copper catalyst, yielding functionalized benzofurans efficiently .
  • Palladium-Catalyzed Reactions: Palladium nanoparticles can catalyze cross-coupling reactions that lead to the formation of benzofurans under mild conditions .
  • Cyclization Reactions: Various cyclization methods, including acid-catalyzed and gold-catalyzed processes, are employed to synthesize benzofurans from appropriate precursors .

These methods demonstrate the adaptability and efficiency of synthetic strategies available for producing 1-benzofuran-3-carbonyl chloride.

1-Benzofuran-3-carbonyl chloride finds applications across several fields:

  • Pharmaceutical Industry: Its derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and infections.
  • Material Science: The compound can be used as an intermediate in synthesizing polymers or other materials with specific properties.
  • Chemical Research: As a versatile building block, it serves as a precursor for developing novel compounds in organic synthesis.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving 1-benzofuran-3-carbonyl chloride focus on its reactivity with different nucleophiles and electrophiles. Research has shown that:

  • The carbonyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of diverse derivatives.
  • Studies on its interactions with biological targets are ongoing, particularly regarding its potential anticancer and antimicrobial effects.

Understanding these interactions is crucial for developing new compounds with enhanced biological activities.

1-Benzofuran-3-carbonyl chloride has several related compounds that share structural similarities but differ in functional groups or reactivity. Below are some comparable compounds:

Compound NameStructure TypeKey Features
1-Benzofuran-5-carbonyl chlorideBenzofuranSimilar structure with a different carbonyl position.
BenzofuranSimple benzofuranLacks the carbonyl chloride functionality; less reactive.
2-AminobenzofuranAmino-substitutedContains an amino group; exhibits different biological activities.
BenzothiopheneThiofuran derivativeSimilar fused ring system but contains sulfur; different reactivity.

The uniqueness of 1-benzofuran-3-carbonyl chloride lies in its specific carbonyl chloride functionality, which enhances its reactivity compared to other similar compounds. This property makes it particularly valuable for synthesizing complex organic molecules and exploring new therapeutic agents.

XLogP3

2.8

Wikipedia

1-Benzofuran-3-carbonyl chloride

Dates

Modify: 2023-08-15

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